
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Overview
Description
. This compound is widely used in scientific research due to its potent and selective action on these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 85380 dihydrochloride involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for A 85380 dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyridine substituents participate in nucleophilic substitutions under specific conditions:
a. Azetidine Nitrogen Reactivity
The secondary amine in the azetidine ring undergoes alkylation or acylation. For example:
-
Alkylation : Reaction with methyl iodide in THF produces N-methyl derivatives.
-
Acylation : Acetic anhydride in DCM yields acetylated products.
b. Methoxy Group Substitution
The methoxy linker can be displaced by strong nucleophiles:
-
Halogenation : Treatment with PCl₅ replaces the methoxy group with chlorine.
-
Amination : Reaction with ammonia in ethanol generates amino derivatives.
Oxidation and Reduction Reactions
The compound’s functional groups exhibit redox activity:
a. Pyridine Ring Oxidation
Controlled oxidation with hydrogen peroxide forms N-oxide derivatives, altering receptor-binding properties.
b. Azetidine Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) saturates the azetidine ring, converting it to a pyrrolidine analog .
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitutions at the meta position relative to the methoxy group:
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridine derivative | 65% |
Sulfonation | SO₃/DMF, 80°C | 5-Sulfo-pyridine derivative | 58% |
Hydrolysis Reactions
The compound degrades under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the methoxy group, yielding 3-hydroxypyridine and azetidine fragments.
-
Basic Hydrolysis (NaOH, 60°C): Forms pyridinol derivatives via SN2 mechanisms.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
-
Suzuki Coupling : With arylboronic acids (Pd(dppf)Cl₂, K₂CO₃), introducing aryl groups at the 5-position .
-
Buchwald-Hartwig Amination : Forms C–N bonds with primary amines (Pd₂(dba)₃, Xantphos) .
Mechanistic Insights from Research
Key studies highlight its reactivity:
-
Radical Reactions : UV irradiation with AIBN generates azetidine-centered radicals, useful in polymer chemistry .
-
Enzymatic Modifications : Cytochrome P450 enzymes oxidize the azetidine ring in metabolic studies.
Comparative Reaction Pathways
The table below contrasts reaction outcomes under varying conditions:
Scientific Research Applications
Pharmacological Applications
1.1 Nicotinic Acetylcholine Receptor Modulation
The primary application of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride lies in its role as a selective ligand for nAChRs, specifically the α4β2 subtype. Research has shown that this compound exhibits high affinity for these receptors, making it a valuable tool for studying cholinergic signaling pathways.
- Mechanism of Action : A-85380 acts as an agonist at α4β2 nAChRs, leading to increased neurotransmitter release and enhanced synaptic plasticity. This property is crucial for understanding cognitive functions and potential therapeutic effects in neurodegenerative diseases .
1.2 Antidepressant and Anxiolytic Effects
Several studies have investigated the behavioral effects of A-85380 in animal models, highlighting its potential antidepressant and anxiolytic properties. For instance, forced swim tests have indicated that administration of this compound can significantly reduce despair-like behavior in rodents, suggesting an antidepressant effect .
Research Findings and Case Studies
2.1 Clinical Trials and Efficacy Studies
Numerous clinical trials have been conducted to assess the efficacy of A-85380 in treating various conditions:
-
Case Study 1: Efficacy in Depression
A double-blind study involving 150 participants with major depressive disorder showed that those treated with A-85380 exhibited a significant reduction in depression scores compared to the placebo group. The results are summarized below:Parameter Baseline Score Post-Treatment Score p-value Hamilton Depression Rating Scale 22 ± 5 12 ± 4 <0.001
This study concluded that A-85380 could serve as an adjunct therapy for patients unresponsive to traditional antidepressants .
2.2 Neuroprotective Effects
Further research has indicated that A-85380 may offer neuroprotective benefits by modulating nAChR activity, which is critical for neuronal survival under stress conditions. Animal studies have demonstrated that this compound can reduce neuronal death in models of neurodegeneration .
Comparative Analysis with Other Compounds
To contextualize the unique properties of this compound, it is essential to compare it with other known compounds targeting nAChRs:
Compound | Affinity for α4β2 nAChR | Mechanism of Action | Therapeutic Use |
---|---|---|---|
A-85380 | High | Agonist | Antidepressant |
Sazetidine-A | Moderate | Partial Agonist | Smoking cessation |
Dihydro-beta-erythroidine (DHβE) | Low | Antagonist | Research tool |
This table illustrates that while A-85380 has a high affinity for α4β2 nAChRs, other compounds may serve different roles or exhibit lower affinities, underscoring the specificity of A-85380's action .
Conclusion and Future Directions
The applications of this compound extend beyond basic research into potential therapeutic interventions for mood disorders and neurodegenerative diseases. Its selective action on nicotinic receptors positions it as a promising candidate for further exploration in clinical settings.
Future research should focus on:
- Long-term safety and efficacy studies.
- Mechanistic studies to elucidate its neuroprotective effects.
- Exploration of combination therapies with existing antidepressants to enhance treatment outcomes.
Mechanism of Action
A 85380 dihydrochloride exerts its effects by binding to the α4β2 subtype of nAChRs, which are ligand-gated ion channels . Upon binding, it stimulates cation efflux, leading to neuronal depolarization and subsequent neurotransmitter release . This action is highly selective, with minimal effects on other nAChR subtypes .
Comparison with Similar Compounds
Similar Compounds
GTS-21 Dihydrochloride: Another selective agonist for nAChRs, but with different receptor subtype selectivity.
Tubocurarine Hydrochloride Pentahydrate: A non-selective nAChR antagonist used in different research contexts.
Nifedipine: Although primarily a calcium channel blocker, it has some interactions with nAChRs.
Uniqueness
A 85380 dihydrochloride is unique due to its high affinity and selectivity for the α4β2 nAChR subtype . This makes it particularly valuable in research focused on this specific receptor subtype, offering insights into its role in neuronal signaling and potential therapeutic applications .
Biological Activity
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are integral membrane proteins that mediate synaptic transmission in the nervous system. They are involved in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The α4β2 subtype of nAChRs is particularly significant in the context of neuropharmacology, as it plays a role in cognitive functions and is implicated in addiction and mood disorders.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of pyridine derivatives can significantly influence their biological activity. For instance, the presence of an azetidine ring in (S)-3-(Azetidin-2-ylmethoxy)pyridine enhances its binding affinity to nAChRs. Studies have shown that O-substitution at the 3-position of pyridine with an azetidinylmethanol substituent is crucial for selective desensitization of α4β2 nAChRs .
Key Structural Features
- Azetidine Ring : Provides a conformational constraint that is essential for maintaining high binding affinity.
- Methoxy Group : Enhances lipophilicity and may influence receptor interaction.
- Pyridine Moiety : Critical for receptor binding and subsequent biological activity.
Binding Affinity
The compound exhibits potent binding affinity for α4β2 nAChRs, with subnanomolar to low nanomolar IC50 values reported. Table 1 summarizes the binding affinities of various analogs:
Compound | Binding Affinity (nM) | Receptor Type |
---|---|---|
(S)-3-(Azetidin-2-ylmethoxy)pyridine | <1 | α4β2-nAChR |
Sazetidine-A | 0.5 | α4β2-nAChR |
Compound 24 | 0.8 | α4β2-nAChR |
Behavioral Studies
Animal models have been employed to assess the behavioral effects of this compound. In forced swim tests and novelty-suppressed feeding tests, the compound demonstrated significant antidepressant-like effects, reducing immobility and latency to approach food .
Case Studies
- Antidepressant Efficacy : In a study involving chronic administration in mice, (S)-3-(Azetidin-2-ylmethoxy)pyridine showed a reduction in depressive behaviors, indicating its potential as an antidepressant agent. The compound was administered at doses ranging from 1 to 10 mg/kg .
- Addiction Models : The compound also reduced nicotine self-administration in rats, suggesting its utility in treating nicotine dependence .
Safety and Toxicity Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile. In studies where mice were administered up to 300 mg/kg, no mortality was observed, highlighting its potential for therapeutic use without significant acute toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride, and how is chirality maintained during synthesis?
- Methodological Answer : The synthesis typically involves coupling (S)-azetidin-2-ylmethanol with a pyridine derivative under Mitsunobu or nucleophilic substitution conditions. Chiral purity is preserved using enantiomerically pure starting materials (e.g., (S)-azetidin-2-ylmethanol) and chiral catalysts. Post-synthesis, the dihydrochloride salt is formed via HCl treatment to enhance solubility. Critical steps include protecting group strategies for the azetidine nitrogen and rigorous purification (e.g., recrystallization or chiral HPLC) to ensure >98% enantiomeric excess .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Quantify via HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Purity thresholds >95% are typical for pharmacological studies .
- Structural Confirmation : Use H/C NMR to verify the azetidine and pyridine moieties. For the dihydrochloride form, elemental analysis (Cl content) and mass spectrometry (MS) are essential. X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding to α7 nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : The (S)-enantiomer exhibits higher affinity for α7 nAChRs due to optimal spatial alignment with the receptor's hydrophobic pocket. Competitive binding assays using H-methyllycaconitine (MLA) or electrophysiology (e.g., patch-clamp) reveal EC values in the micromolar range. Compare with the (R)-enantiomer to validate stereospecificity. Note that partial agonism (as seen with GTS-21 dihydrochloride) may require functional assays to assess efficacy .
Q. What are the key challenges in optimizing solubility and stability for in vivo studies of this compound?
- Methodological Answer :
- Solubility : The dihydrochloride salt improves aqueous solubility but may crystallize under physiological pH. Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles.
- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS). Degradation pathways (e.g., hydrolysis of the azetidine ring) are assessed using accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can researchers resolve contradictions in reported EC values for α7 nAChR activation across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, receptor expression levels). Standardize protocols:
- Use human neuroblastoma (SH-SY5Y) cells overexpressing α7 nAChRs.
- Include positive controls (e.g., PNU-120596 for allosteric modulation).
- Validate data with orthogonal methods (e.g., calcium imaging vs. electrophysiology) .
Q. Experimental Design & Data Analysis
Q. What strategies are recommended for designing dose-response studies in neuroinflammatory models?
- Methodological Answer :
- In vitro : Treat microglial cells (BV2 or primary) with LPS-induced inflammation and measure TNF-α/IL-6 suppression via ELISA. Test doses from 1–100 μM, referencing GTS-21 dihydrochloride as a benchmark .
- In vivo : Use murine models (e.g., LPS-challenged C57BL/6 mice) with oral/intraperitoneal administration. Include pharmacokinetic analysis (plasma/brain concentrations) to correlate efficacy with exposure .
Q. How should researchers address batch-to-batch variability in pharmacological activity?
- Methodological Answer :
- Quality Control : Mandate NMR and HPLC for every batch. Track residual solvents (e.g., dichloromethane) via GC-MS.
- Bioactivity Calibration : Use a reference standard in each assay (e.g., commercial α7 nAChR agonists) to normalize activity metrics .
Q. Safety & Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.